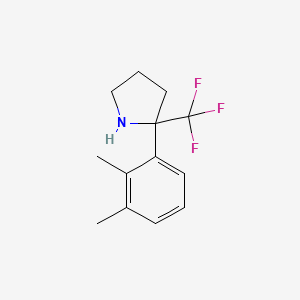
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine
Vue d'ensemble
Description
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C13H16F3N and its molecular weight is 243.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a dimethylphenyl group and a trifluoromethyl group. The presence of these substituents may influence its biological activity by altering its lipophilicity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been studied for their ability to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Mycobacterium tuberculosis .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Pyrrolidine-2,3-diones | Pseudomonas aeruginosa | Excellent target inhibition |
| This compound | Various strains | Investigated for potential activity |
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized that the trifluoromethyl group enhances binding affinity to specific enzymes or receptors. This interaction could modulate enzymatic activity or disrupt bacterial cell wall synthesis, similar to other pyrrolidine derivatives .
Study on Antibacterial Activity
In a study focusing on pyrrolidine derivatives as potential antibacterial agents, compounds were screened for their ability to inhibit PBP3, an essential protein in Pseudomonas aeruginosa. The results indicated that certain structural features, including the presence of a pyrrolidine core and specific substituents, were crucial for enhancing antibacterial activity .
- Key Findings :
- Compounds with a pyrrolidine-2,3-dione core showed promising results in inhibiting PBP3.
- Structural optimization led to improved potency against multidrug-resistant strains.
Cytotoxicity Assessment
Another aspect of research involved assessing the cytotoxic effects of similar pyrrolidine compounds on human cell lines. It was found that while some derivatives exhibited significant antibacterial properties, they maintained low cytotoxicity levels, making them suitable candidates for further development .
Propriétés
IUPAC Name |
2-(2,3-dimethylphenyl)-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-9-5-3-6-11(10(9)2)12(13(14,15)16)7-4-8-17-12/h3,5-6,17H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJPPOVWQBQCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CCCN2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















